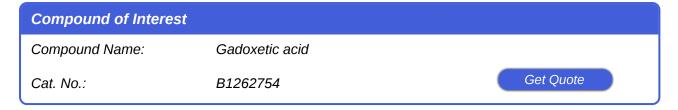


Gadoxetic Acid: A Technical Guide on Molecular Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

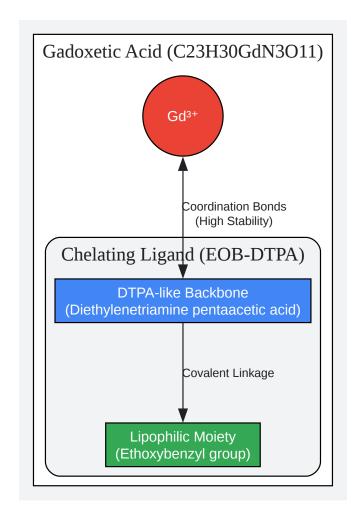
Introduction

Gadoxetic acid, also known by its salt form gadoxetate disodium (marketed as Eovist® in the United States and Primovist® in Europe), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic contrast medium distinguished by its hepatocyte-specific properties, which allow for a biphasic mode of action.[3][4][5] Initially, it distributes within the extracellular space, enabling dynamic vascular imaging similar to conventional extracellular GBCAs. Subsequently, it is actively taken up by functional hepatocytes, providing detailed information on liver function and enhancing the characterization of focal liver lesions.[3][4][6] This dual functionality makes it a valuable tool in the diagnosis and management of liver diseases.[7][8]

Molecular Structure and Physicochemical Properties

Gadoxetic acid is an ionic, linear complex composed of a central gadolinium ion (Gd³+) chelated by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA).[4][9] The presence of the lipophilic ethoxybenzyl group is crucial for its recognition and transport by hepatocytes.[5]





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Caption: Logical relationship of **Gadoxetic Acid**'s core components.

Physicochemical Data

The key physicochemical properties of **gadoxetic acid** are summarized in the table below.



Property	Value	Reference(s)
Chemical Formula	C23H30GdN3O11	[1][5][9][10]
Molecular Weight	681.75 g/mol	[1][2][9]
CAS Registry Number	135326-11-3	[9]
LogP	-1.0922	[1]
Thermodynamic Stability	log K = 23.46	[5]
Appearance	Aqueous formulation (0.25 mol/L)	[11]
Solubility	Highly water-soluble	[5]

Mechanism of Action: Hepatocyte-Specific Uptake and Excretion

Gadoxetic acid's unique diagnostic utility stems from its interaction with specific transporters on hepatocyte membranes. This allows for a functional assessment of the liver parenchyma.

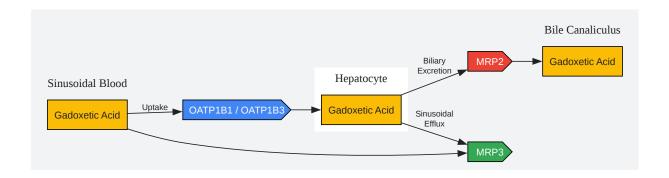
Signaling and Transport Pathway

After intravenous administration, **gadoxetic acid** initially distributes in the vascular and interstitial spaces.[4] The subsequent hepatobiliary phase is mediated by a series of active transport processes:

- Uptake: The ethoxybenzyl moiety facilitates the recognition and uptake of gadoxetic acid from the sinusoidal blood into hepatocytes primarily via the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[3][4][6][12][13]
- Excretion: Once inside the hepatocyte, approximately 50% of the agent is excreted unchanged into the bile canaliculi.[6] This process is mediated by the multidrug resistance-associated protein 2 (MRP2), located on the canalicular membrane.[4][6][8]
- Alternative Efflux: An alternative efflux pathway back into the sinusoidal blood exists via the multidrug resistance-associated protein 3 (MRP3).[6][12] The remaining 50% of the injected



dose is eliminated renally via glomerular filtration.[6]



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Caption: Gadoxetic acid transport pathway in hepatocytes.

Magnetic Resonance Properties

The efficacy of **gadoxetic acid** as a contrast agent is determined by its ability to shorten the T1 relaxation time of surrounding water protons, a property known as relaxivity.

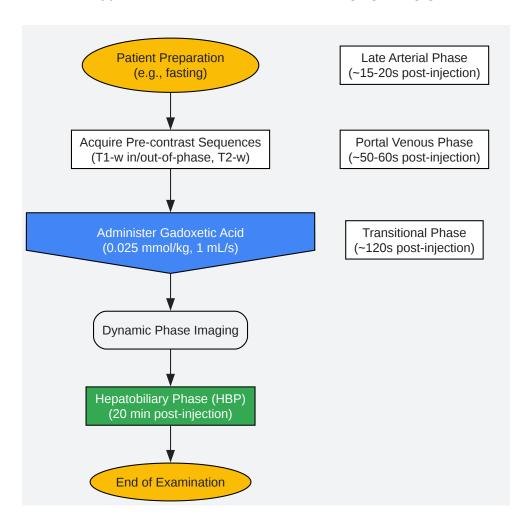
Property	Value (at 37 °C)	Magnetic Field	Medium	Reference(s)
r1 Relaxivity (R1)	8.2 mM ⁻¹ s ⁻¹	0.47 T	Human Plasma	[11]
r1 Relaxivity (R1)	4.9 mM ⁻¹ s ⁻¹	0.47 T	Water	[11]
r1 Relaxivity (R1)	~5.6 mM ⁻¹ s ⁻¹	1.5 T	Rat Blood	[14]
r1 Relaxivity (R1)	~10.1 mM ⁻¹ s ⁻¹	1.5 T	Rat Liver	[14]
Protein Binding	10.3 ± 1.4%	Not specified	Human Plasma	[11]

The higher relaxivity in plasma compared to water is attributed to its moderate protein binding (approximately 10%).[4][11] This interaction slows the molecular tumbling rate of the gadolinium complex, increasing its efficiency in T1 shortening.



Experimental Protocols Protocol for a Gadoxetic Acid-Enhanced Liver MRI Examination

This protocol outlines a typical clinical workflow for liver imaging using **gadoxetic acid**.[4][15]



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Caption: Workflow for a typical **gadoxetic acid**-enhanced liver MRI.

Methodology:

 Patient Preparation: Patients may be instructed to fast for several hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.

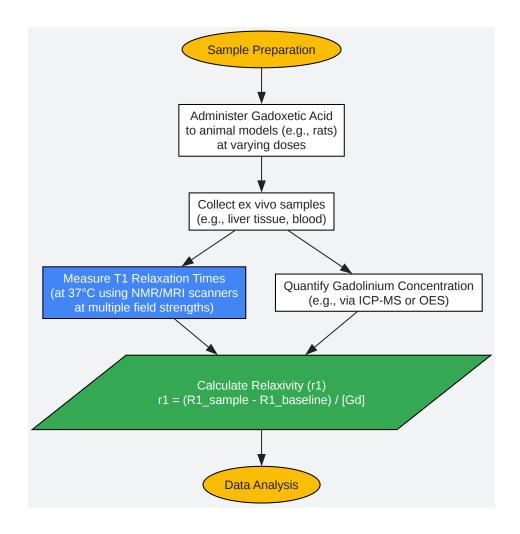


- Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted inphase and opposed-phase images and T2-weighted images.[15]
- Contrast Administration: **Gadoxetic acid** is administered as an intravenous bolus injection at a recommended dose of 0.1 mL/kg (equivalent to 0.025 mmol/kg) of body weight, typically at a rate of 1 mL/s, followed by a saline flush.[4][15][16]
- Dynamic Phase Imaging: Immediately following injection, T1-weighted gradient-echo sequences with fat saturation are acquired sequentially to capture the vascular phases:
 - Late Arterial Phase: Acquired approximately 15-20 seconds post-injection to assess arterial blood supply.[4]
 - Portal Venous Phase: Acquired at 50-60 seconds to visualize portal vein enhancement.[4]
 - Transitional Phase: Acquired at approximately 120 seconds, representing a transition between the extracellular and intracellular phases.[4]
- Hepatobiliary Phase (HBP) Imaging: This phase is acquired 20 minutes after the contrast injection.[4][8][15] During this time, the contrast agent accumulates in functional hepatocytes, leading to strong enhancement of the normal liver parenchyma. Lesions lacking functional hepatocytes (e.g., metastases) will appear hypointense.[4][8]

Protocol for Ex Vivo Relaxivity Measurement

This protocol describes a general method for determining the relaxivity of **gadoxetic acid** in biological samples, adapted from experimental studies.[14]





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Caption: Experimental workflow for ex vivo relaxivity measurement.

Methodology:

- Animal Model: Female rats (e.g., Wistar) can be used. A bolus of gadoxetic acid is administered intravenously at various doses (e.g., 10, 25, 40 μmol/kg).[14]
- Sample Collection: Immediately after sacrifice, liver tissue and blood samples are collected.
 [14]
- T1 Measurement:
 - Samples are maintained at a physiological temperature (37 ± 3 °C).[14]

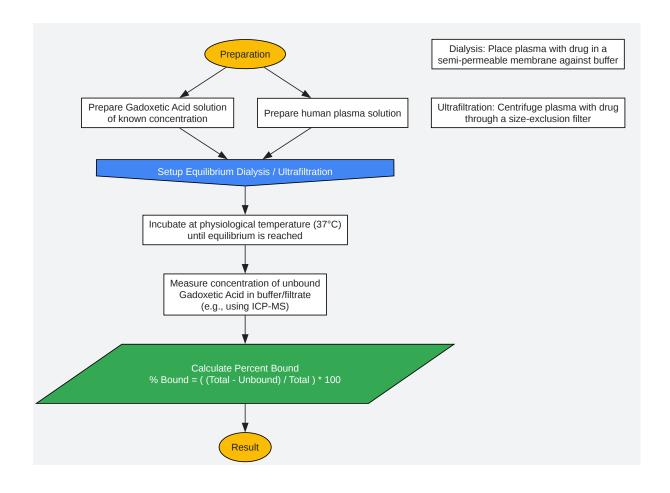


- T1 relaxation times are measured using NMR instruments and/or MRI scanners across a range of magnetic field strengths (e.g., 1.5 T, 3 T, 7 T).[14]
- The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).[14]
- Gadolinium Concentration Measurement:
 - The same samples are analyzed to determine the precise gadolinium concentration. This
 is typically performed using inductively coupled plasma mass spectrometry (ICP-MS) or
 optical emission spectrometry (OES) after acid digestion of the tissue.[14]
- Relaxivity Calculation: The relaxivity (r1) is calculated by plotting the change in relaxation rate (R1_sample R1_baseline) against the measured gadolinium concentration ([Gd]). The slope of this linear relationship represents the r1 relaxivity in units of mM⁻¹s⁻¹.

Protocol for In Vitro Protein Binding Assay

This protocol outlines a general methodology for determining the extent of drug binding to plasma proteins using equilibrium dialysis or ultrafiltration, adapted from standard biochemical procedures.





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Caption: Workflow for an in vitro plasma protein binding assay.

Methodology (Equilibrium Dialysis Example):

- Preparation: A solution of gadoxetic acid at a known concentration is prepared. Human plasma is obtained and may be diluted in a suitable buffer.
- Dialysis Setup: A semi-permeable membrane (with a molecular weight cut-off that retains plasma proteins but allows free passage of the unbound drug) is used to create two chambers. One chamber contains the human plasma mixed with gadoxetic acid, and the other contains only the buffer.
- Incubation: The apparatus is incubated at 37°C with gentle agitation for a sufficient period (e.g., 18-24 hours) to allow equilibrium to be reached between the two chambers.



- Sample Analysis: After incubation, samples are taken from both the plasma chamber (containing total drug) and the buffer chamber (containing only unbound drug). The concentration of gadoxetic acid in the buffer chamber is measured, typically via ICP-MS to quantify the gadolinium content.
- Calculation: The concentration of the unbound drug is determined from the buffer chamber.
 The total drug concentration is known. The percentage of protein binding is calculated as: %
 Bound = ([Total Drug] [Unbound Drug] / [Total Drug]) x 100

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